(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Description
This compound is a benzothiazole-acrylamide hybrid characterized by a 6-bromo-substituted benzothiazole core linked to a 2-methoxyethyl group at position 3 and a thiophen-2-yl acrylamide moiety. The (2E,NZ) configuration indicates specific stereoelectronic properties that may influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c1-22-9-8-20-14-6-4-12(18)11-15(14)24-17(20)19-16(21)7-5-13-3-2-10-23-13/h2-7,10-11H,8-9H2,1H3/b7-5+,19-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIUAKVSBXGSCH-UXSCQYIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a derivative of benzothiazole, a class known for its diverse biological activities. This compound's unique structure, featuring a bromine atom and a methoxyethyl substituent, suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN3OS, and it has a molecular weight of 396.29 g/mol. Its structure includes:
- Benzothiazole core : Known for its biological activity.
- Bromine and methoxyethyl groups : These substituents enhance reactivity and biological interactions.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation by affecting key signaling pathways involved in tumor growth.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 10 |
These results suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways.
Antimicrobial Activity
The compound also displays antimicrobial properties, with studies indicating effectiveness against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for some tested organisms are as follows:
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These findings highlight the potential of this compound as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Compounds in this class can intercalate into DNA, disrupting replication.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells, promoting apoptosis.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
Case Studies
A recent study explored the effects of this compound on human cancer cell lines, demonstrating its ability to induce apoptosis via the mitochondrial pathway. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming that treatment with the compound resulted in significant increases in early and late apoptotic cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, focusing on structural features, synthesis routes, and reported bioactivities:
Key Observations:
Bromine’s electron-withdrawing nature could also stabilize the benzothiazole ring, improving metabolic stability .
Synthesis Complexity: The target compound’s synthesis likely parallels methods used for N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide (4), where acrylamide formation involves condensation of benzothiazole amines with activated acryloyl derivatives . However, the 2-methoxyethyl group may require additional protection/deprotection steps.
Biological Performance :
- While the target compound lacks direct bioactivity data, its structural analogs exhibit diverse activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
